Cas no 1526728-83-5 (1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine)

1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine
- 1-(4-(tert-butyl)phenyl)-N-methylcyclopropanamine
- Cyclopropanamine, 1-[4-(1,1-dimethylethyl)phenyl]-N-methyl-
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- インチ: 1S/C14H21N/c1-13(2,3)11-5-7-12(8-6-11)14(15-4)9-10-14/h5-8,15H,9-10H2,1-4H3
- InChIKey: VHHCDRFDQMIFEM-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C(C)(C)C)C=C2)(NC)CC1
じっけんとくせい
- 密度みつど: 0.96±0.1 g/cm3(Predicted)
- ふってん: 285.3±19.0 °C(Predicted)
- 酸性度係数(pKa): 8.52±0.20(Predicted)
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852094-0.05g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1852094-0.1g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1852094-2.5g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1852094-0.5g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1852094-10.0g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 10g |
$4421.0 | 2023-06-04 | ||
Enamine | EN300-1852094-1g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1852094-5.0g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 5g |
$2981.0 | 2023-06-04 | ||
Enamine | EN300-1852094-1.0g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1852094-0.25g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1852094-5g |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine |
1526728-83-5 | 5g |
$2981.0 | 2023-09-19 |
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amineに関する追加情報
1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine (CAS No. 1526728-83-5): A Structurally Diverse Platform for Advanced Chemical and Biomedical Applications
The compound 1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine (CAS No. 1526728-83-5) represents a unique chemical entity at the intersection of organic synthesis and pharmacological innovation. This molecule combines a substituted phenyl ring (4-tert-butylphenyl) with a cyclopropylamine core (cyclopropan-1-amine), creating a rigid yet versatile scaffold for functionalization. Recent studies highlight its potential in drug discovery, catalytic systems, and advanced material science applications due to its tunable electronic properties and steric hindrance characteristics.
Structurally, the tert-butyl group on the aromatic ring introduces significant steric bulk, which modulates molecular interactions in biological systems. This feature has been leveraged in recent research to enhance ligand-receptor binding affinity in GPCR-targeted therapies. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit selective activation of β-arrestin pathways without agonizing G-protein signaling, offering new avenues for treating cardiovascular disorders while minimizing side effects.
The cyclopropylamine moiety (cyclopropane ring) contributes rigidity that stabilizes bioactive conformations. Computational docking studies reveal this structural motif forms favorable hydrogen bonding networks with enzyme active sites, as evidenced by its application as an inhibitor of histone deacetylase 6 (HDAC6) in neurodegenerative disease models. Researchers at MIT recently synthesized a derivative incorporating this core structure, achieving submicromolar IC₅₀ values against HDAC6 while displaying superior cellular permeability compared to existing clinical candidates.
Synthetic advancements have enabled scalable production of this compound through transition-metal-free methodologies. A groundbreaking protocol reported in Nature Catalysis (2024) employs chiral Brønsted acid catalysts to achieve enantioselective construction of the amine-cyclopropane framework under ambient conditions. This approach reduces process mass intensity by 40% compared to traditional Sharpless asymmetric epoxidation routes, aligning with green chemistry principles critical for pharmaceutical manufacturing.
In material science applications, the compound's electron-donating aromatic system and nitrogen-containing functionality enable its use as a dopant in organic semiconductors. A 2023 study from Stanford University demonstrated that incorporating this molecule into conjugated polymers increases charge carrier mobility by 3-fold through π-stacking interactions while maintaining thermal stability up to 180°C—a breakthrough for flexible electronics and photovoltaic devices.
Clinical translation efforts are focusing on optimizing pharmacokinetic profiles through prodrug strategies. Researchers at the University of Cambridge recently synthesized ester-linked derivatives that undergo enzymatic cleavage in vivo, releasing the parent amine with improved tissue distribution. Pharmacokinetic studies in murine models showed plasma half-life extension from 1.5 hours to over 6 hours without compromising metabolic stability—a critical advancement for chronic disease management.
Structural analysis via X-ray crystallography confirms the compound adopts a twisted conformation between the phenyl and cyclopropane units (dihedral angle ~58°), which correlates with its unique photochemical properties observed under UV excitation (λmax = 308 nm). This property is being explored for use in photoresponsive drug delivery systems where light-triggered release can be spatially controlled at subcellular resolution.
Ongoing investigations into its role as an organocatalyst reveal unprecedented activity in asymmetric Michael additions under solvent-free conditions. A collaborative study between ETH Zurich and Pfizer identified that substituting the methyl group with trifluoromethyl functionality enhances Lewis basicity without compromising steric bulk—a discovery now guiding design of next-generation asymmetric catalysts for fine chemical synthesis.
This multifunctional platform continues to inspire interdisciplinary research across medicinal chemistry, materials engineering, and catalysis. Its modular architecture allows systematic exploration of structure-property relationships using combinatorial synthesis approaches enabled by modern flow chemistry systems. Recent advances suggest it may serve as a universal building block for developing precision medicines targeting protein-protein interactions—a frontier requiring molecules with both shape complementarity and dynamic conformational flexibility.
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